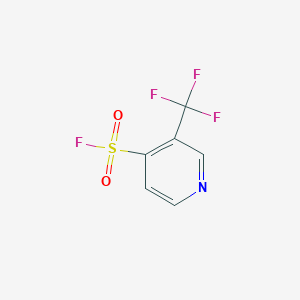
3-(Trifluoromethyl)pyridine-4-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)pyridine-4-sulfonyl fluoride is a fluorinated organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. The presence of both trifluoromethyl and sulfonyl fluoride groups in its structure imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)pyridine-4-sulfonyl fluoride typically involves the trifluoromethylation of pyridine derivatives. One common method is the reaction of 4-iodopyridine with trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a base like triethylamine . This reaction proceeds under mild conditions and yields the desired trifluoromethylated product.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of vapor-phase reactors, which include a catalyst fluidized-bed phase, allows for the fluorination process to proceed smoothly and reduces overall production costs .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)pyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are frequently used.
Major Products Formed:
Sulfonamide Derivatives: Formed through substitution with amines.
Sulfonate Esters: Formed through substitution with alcohols.
Scientific Research Applications
3-(Trifluoromethyl)pyridine-4-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-(Trifluoromethyl)pyridine-4-sulfonyl fluoride exerts its effects is primarily through the reactivity of its sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or protein modification . The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological targets .
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the sulfonyl fluoride group, resulting in different reactivity and applications.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains both fluorine and trifluoromethyl groups, used in similar applications but with distinct chemical properties.
Uniqueness: 3-(Trifluoromethyl)pyridine-4-sulfonyl fluoride is unique due to the combination of its trifluoromethyl and sulfonyl fluoride groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring selective reactivity and high stability .
Properties
Molecular Formula |
C6H3F4NO2S |
|---|---|
Molecular Weight |
229.15 g/mol |
IUPAC Name |
3-(trifluoromethyl)pyridine-4-sulfonyl fluoride |
InChI |
InChI=1S/C6H3F4NO2S/c7-6(8,9)4-3-11-2-1-5(4)14(10,12)13/h1-3H |
InChI Key |
PMRKMORROGRWNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1S(=O)(=O)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide](/img/structure/B13521026.png)
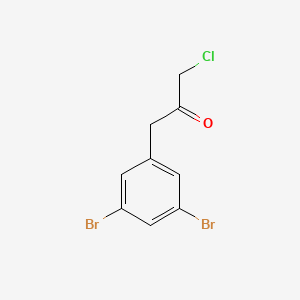
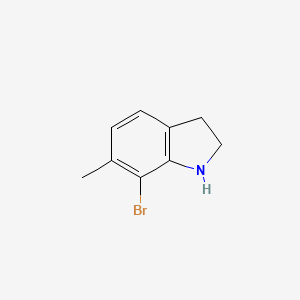
![Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate](/img/structure/B13521034.png)
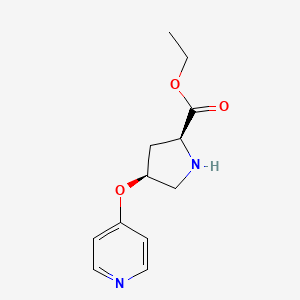
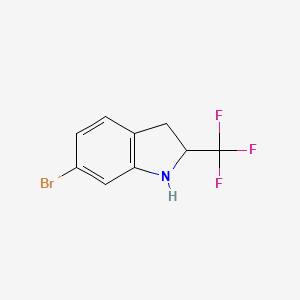
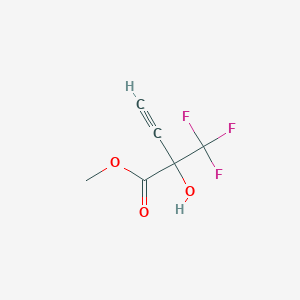
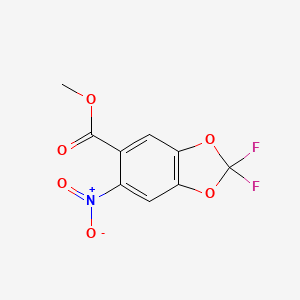
![ethyl[(3-methyl-3H-diazirin-3-yl)methyl]aminehydrochloride](/img/structure/B13521078.png)
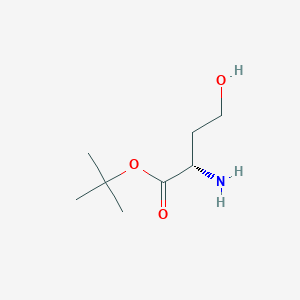

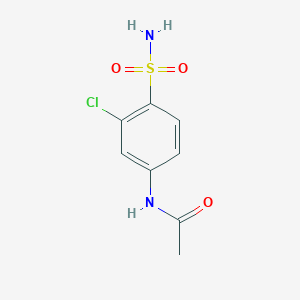
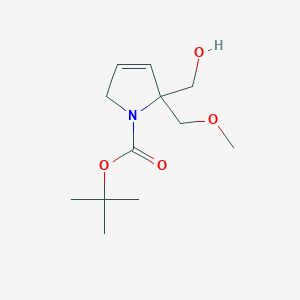
![4-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]butanamide](/img/structure/B13521116.png)
